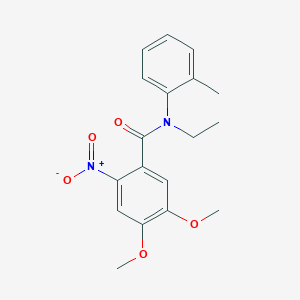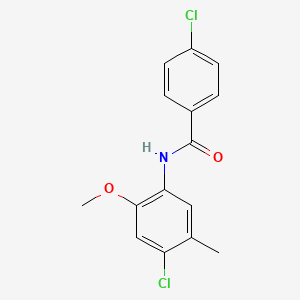
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)acetamide, also known as IMMA, is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)acetamide is not fully understood, but it is believed to work by inhibiting the growth of cancer cells and weeds. In cancer cells, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)acetamide has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. In weeds, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)acetamide has been shown to inhibit the activity of the enzyme acetolactate synthase (ALS), which is involved in the biosynthesis of branched-chain amino acids.
Biochemical and Physiological Effects:
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)acetamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)acetamide has been shown to induce cell cycle arrest and apoptosis, which is programmed cell death. In weeds, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)acetamide has been shown to inhibit the biosynthesis of branched-chain amino acids, which are essential for plant growth and development.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)acetamide in lab experiments include its high purity and specificity for certain enzymes. However, the limitations of using N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)acetamide include its potential toxicity and the need for careful handling.
Orientations Futures
There are several future directions for the study of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)acetamide. In medicine, further studies are needed to determine the optimal dosage and treatment regimen for N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)acetamide as a potential cancer treatment. In agriculture, further studies are needed to determine the efficacy of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)acetamide as a herbicide and its potential impact on non-target organisms. In environmental science, further studies are needed to determine the optimal conditions for the use of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)acetamide as a water treatment agent.
Méthodes De Synthèse
The synthesis of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)acetamide involves the reaction of 2-(4-methylphenyl)acetic acid with thionyl chloride to yield 2-(4-methylphenyl)acetyl chloride, which is then reacted with 5-amino-1,3,4-thiadiazole-2-thiol to yield N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)acetamide. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)acetamide has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)acetamide has been shown to have anticancer properties and has been studied as a potential treatment for breast cancer, lung cancer, and prostate cancer. In agriculture, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)acetamide has been studied for its potential use as a herbicide, as it has been shown to inhibit the growth of weeds. In environmental science, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)acetamide has been studied for its potential use as a water treatment agent, as it has been shown to remove heavy metals from water.
Propriétés
IUPAC Name |
2-(4-methylphenyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-9(2)13-16-17-14(19-13)15-12(18)8-11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNLBLQKUJUXCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl [(7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate](/img/structure/B5731951.png)
![2-[(2-chloro-6-nitrobenzyl)thio]pyridine](/img/structure/B5731953.png)
![2-({4-[(4-bromophenoxy)methyl]benzoyl}amino)-5-isopropyl-3-thiophenecarboxamide](/img/structure/B5731959.png)
![2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide](/img/structure/B5731967.png)

![N-(3-methylphenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5731978.png)

![N-{4-[(1-naphthylmethyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B5731999.png)

![3,4-dimethoxy-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5732020.png)


